1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate
CAS No.: 2408965-04-6
Cat. No.: VC11589025
Molecular Formula: C7H11F3N4O2
Molecular Weight: 240.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408965-04-6 |
|---|---|
| Molecular Formula | C7H11F3N4O2 |
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | 1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7) |
| Standard InChI Key | HTDQNGPUXWKCIN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=NNN=C1)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is C₇H₁₁F₃N₄O₂, with a molecular weight of 240.18 g/mol. Its IUPAC name, 1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid, reflects the presence of a 1,2,3-triazole ring linked to a propylamine chain and a trifluoroacetate ion. The triazole ring’s nitrogen atoms enable hydrogen bonding and π-π stacking interactions, while the trifluoroacetate group enhances solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| CAS No. | 2408965-04-6 |
| Molecular Formula | C₇H₁₁F₃N₄O₂ |
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | 1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid |
| Purity | ≥95% |
Synthesis and Optimization
The synthesis of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate primarily employs click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves reacting a propargylamine derivative with an azide under mild conditions (room temperature, aqueous solvent) to form the triazole ring. Subsequent purification via column chromatography and salt formation with trifluoroacetic acid yields the final product. A related synthesis reported by Degruyter et al. (2024) for a fluorophenyl-triazole derivative used reflux conditions in ethanol with sodium acetate as a catalyst, achieving yields exceeding 95% .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Reactants | Propargylamine, organic azide |
| Catalyst | Copper(II) sulfate/sodium ascorbate |
| Solvent | Water/ethanol mixture |
| Temperature | 25–100°C |
| Yield | 85–96% |
Physicochemical Properties
The trifluoroacetate salt form confers several advantages:
-
Solubility: High solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL).
-
Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators.
-
Crystallinity: X-ray diffraction studies of analogous triazoles reveal monoclinic crystal systems with P2₁/c space groups, suggesting similar packing behavior .
Applications in Medicinal Chemistry
Triazole derivatives are renowned for their bioisosteric properties, mimicking amide bonds while resisting metabolic degradation . Specific applications include:
Antimicrobial Agents
The triazole core inhibits fungal cytochrome P450 enzymes, a mechanism exploited in drugs like fluconazole . Hybrid molecules incorporating this scaffold show enhanced activity against drug-resistant Candida spp. .
Anticancer Therapeutics
1,2,3-Triazoles modulate sphingosine kinase (SphK) activity, a target in oncology. For instance, compound 8f from PMC studies demonstrated selective inhibition of SphK1, reducing proliferation in leukemia cell lines .
Materials Science Applications
In materials science, the triazole’s ability to form hydrogen bonds facilitates the design of:
-
Supramolecular polymers: Self-assembling networks for drug delivery systems.
-
Metal-organic frameworks (MOFs): Triazole-containing ligands enhance structural stability and gas adsorption capacity.
Recent Research Advancements
Recent studies emphasize hybrid triazole derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume